molecular formula C10H6BrN3 B1404214 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile CAS No. 546142-07-8

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1404214
CAS RN: 546142-07-8
M. Wt: 248.08 g/mol
InChI Key: WUOGJTKLBOEUEW-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6BrN3 . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile consists of a benzonitrile group attached to a 4-bromo-1H-pyrazol-1-yl group . The compound has a molecular weight of 248.08 .

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: is a chemical compound with potential applications in various fields of scientific research. Below are some of the unique applications based on the information available and common uses of similar compounds:

Medicinal Chemistry

This compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals. Pyrazole derivatives are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Biomedicine

Researchers may explore its use in biomedicine, particularly in the development of diagnostic agents or therapeutic drugs due to its structural features .

Pharmaceutical Intermediates

It may be used in the production of various pharmaceutical intermediates, which are crucial for the synthesis of active pharmaceutical ingredients (APIs) .

Chemical Synthesis

The compound could be utilized in chemical synthesis experiments as a building block for more complex molecules .

Biological Experiments

In biological research, it might be used to study cell signaling pathways or as a part of assays to identify biological activity .

Chemical Reagent

As a chemical reagent, it could be employed in analytical procedures or chemical reactions requiring specific reactivity provided by the pyrazole moiety .

Research and Development

In R&D labs, this compound could be used for developing new materials or technologies that require organic compounds with specific properties .

Antimicrobial and Antitumor Potential

Compounds with pyrazole structures have shown potential in treating infections and tumors, suggesting that this compound could also be investigated for such activities .

Mechanism of Action

Target of Action

The primary target of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.

Mode of Action

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolism of alcohols, leading to changes in the biochemical environment of the liver.

Biochemical Pathways

The inhibition of liver alcohol dehydrogenase affects the alcohol metabolism pathway . This can lead to an accumulation of alcohols in the liver, potentially causing hepatotoxicity. The exact downstream effects can vary depending on the specific types and quantities of alcohols present.

Pharmacokinetics

Given its molecular weight of248.08 , it is likely to have good bioavailability

Result of Action

The inhibition of liver alcohol dehydrogenase by 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile can lead to changes in liver function . This can potentially result in hepatotoxicity if large amounts of alcohols are present. The exact molecular and cellular effects can vary depending on the individual’s alcohol consumption and liver health.

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-2-8(4-10)5-12/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOGJTKLBOEUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluorobenzonitrile (4.4 mL, 40 mmol), 4-bromopyrazole (6 g, 40 mmol) and potassium carbonate (11 g, 80 mmol) were weighed into a flask and flushed with Ar(g). Dry DMF (80 mL) was added and the reaction mixture was stirred at 140° C. for 18 h. The reaction mixture was then cooled to rt and partitioned between EtOAc (200 mL) and brine (100 mL). The organic layer was separated and the aqueous layer was washed with EtOAc (3×150 mL), the combined organic layers were washed with brine (3×50 mL), dried over Na2SO4, filtered and concentrated to afford a solid. This was recrystallized from EtOAc/hexane to give 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile as a beige solid.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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